(2E)-3-(2-Fluoro-4-hydroxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-hydroxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of 2-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 3-(2-fluoro-4-hydroxyphenyl)propionic acid.
Substitution: Formation of 3-(2-amino-4-hydroxyphenyl)acrylic acid or 3-(2-thio-4-hydroxyphenyl)acrylic acid.
Scientific Research Applications
(E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are potential targets.
Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators by blocking the activity of COX and LOX enzymes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- (E)-3-(2-hydroxyphenyl)acrylic acid
- (E)-3-(2-fluorophenyl)acrylic acid
- (E)-3-(4-hydroxyphenyl)acrylic acid
Comparison:
- Uniqueness: The presence of both fluorine and hydroxyl groups in (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid imparts unique chemical properties, such as increased reactivity and potential biological activity.
- Differences: Compared to (E)-3-(2-hydroxyphenyl)acrylic acid, the fluorine atom in (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJKSAQOWJFNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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